Furyl hydroxymethyl ketone

Description

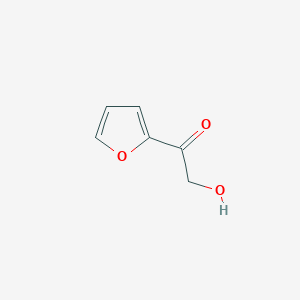

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-5(8)6-2-1-3-9-6/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZZMVPSHLKFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938853 | |

| Record name | 1-(Furan-2-yl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17678-19-2 | |

| Record name | 2-Furyl hydroxymethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017678192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Furan-2-yl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FURYL HYDROXYMETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7H4P11RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Furyl Hydroxymethyl Ketone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furyl hydroxymethyl ketone, also known as 1-(furan-2-yl)-2-hydroxyethanone or 2-hydroxyacetylfuran, is an organic compound featuring a furan (B31954) ring substituted with a hydroxymethyl ketone group.[1] This molecule is of significant interest to the scientific community due to its presence as a byproduct in the acid-catalyzed dehydration of C6 sugars to 5-hydroxymethylfurfural (B1680220) (5-HMF), a key platform chemical derived from biomass.[2][3] Beyond its role in biomass conversion, its distinct chemical architecture, combining a reactive ketone, a primary alcohol, and an aromatic furan moiety, makes it a versatile building block in organic synthesis and a candidate for investigation in drug discovery. This guide provides an in-depth overview of its chemical properties, synthesis, and potential biological activities, with a focus on experimental details and data.

Chemical and Physical Properties

This compound is a white to brown solid with the molecular formula C₆H₆O₃.[4] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| IUPAC Name | 1-(furan-2-yl)-2-hydroxyethanone | [1] |

| CAS Number | 17678-19-2 | [1] |

| Canonical SMILES | C1=COC(=C1)C(=O)CO | [1] |

| InChI Key | RSZZMVPSHLKFQY-UHFFFAOYSA-N | [1] |

| Appearance | White to brown solid | [4] |

| Purity | ≥96% | [5] |

Table 1: Chemical and Physical Properties of this compound.

Spectroscopic data is crucial for the identification and characterization of this compound. The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, with a top peak at m/z 95.[1]

Synthesis of this compound

Several synthetic routes to this compound have been explored, primarily leveraging biomass-derived starting materials. The following protocols provide detailed methodologies for its preparation.

Synthesis from Furfural (B47365)

The conversion of furfural, a readily available platform chemical from hemicellulose, is a common method for synthesizing furan derivatives.

Experimental Protocol: Synthesis of 2-Furancarboxylic Acid from Furfural (as a related example)

This protocol details the Cannizzaro reaction of furfural, which yields both 2-furancarboxylic acid and furfuryl alcohol. While not a direct synthesis of the target ketone, it illustrates a key transformation of furfural.

-

Materials: Furfural, Sodium Hydroxide (B78521) (33.3% solution), Decolorizing carbon.[6]

-

Procedure:

-

Cool 1 kg of furfural in a 4-L copper can equipped with a mechanical stirrer to 5-8 °C using an ice bath.[6]

-

Slowly add 825 g of 33.3% sodium hydroxide solution from a separatory funnel, ensuring the reaction temperature remains below 20 °C. The addition should take approximately 20-25 minutes.[6]

-

Continue stirring for one hour after the addition is complete, during which sodium 2-furancarboxylate will precipitate.[6]

-

Allow the mixture to warm to room temperature and add a minimal amount of water to dissolve the precipitate.[6]

-

Acidify the solution to crystallize the 2-furancarboxylic acid.[6]

-

Filter the crude acid.[6]

-

For purification, dissolve the crude acid in 2300 cc of boiling water with approximately 60 g of decolorizing carbon and boil for 45 minutes.[6]

-

Filter the hot solution and cool to 16-20 °C with stirring to recrystallize the purified 2-furancarboxylic acid.[6]

-

Filter the purified product. The expected yield of the light yellow product is 360-380 g (60-63% of the theoretical amount).[6]

-

Microwave-Assisted Synthesis from Biomass

Microwave-assisted synthesis offers a rapid and efficient method for the conversion of biomass, such as cellulose (B213188), into valuable furan compounds.

Experimental Protocol: Microwave-Assisted Hydrolysis of Crystalline Cellulose (General Procedure)

This protocol outlines a general procedure for the hydrolysis of cellulose, a key step in the production of furan derivatives from biomass.

-

Materials: Crystalline cellulose, Biomass char sulfonic acid (BC-SO₃H) catalyst, Water.[7]

-

Procedure:

-

Combine crystalline cellulose and the BC-SO₃H catalyst in water in a microwave reactor.[7]

-

Subject the mixture to microwave irradiation. Microwave heating has been shown to accelerate the hydrolysis of β-1,4-glycosidic bonds in cellulose.[7]

-

The resulting reducing sugars can then be further converted to furan derivatives.[7]

-

Biological Activity

Furan derivatives have garnered significant attention for their diverse biological activities, including antimicrobial and anti-inflammatory properties. While specific data for this compound is limited, the following sections detail general protocols and findings for related furan compounds.

Antimicrobial Activity

The furan scaffold is a component of various compounds with demonstrated activity against a broad spectrum of bacteria and fungi.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution

This method is a standard procedure for assessing the antimicrobial efficacy of a compound.

-

Materials: Test compound, Bacterial/fungal isolates, Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi), 96-well microtiter plates.

-

Procedure:

-

Prepare a series of twofold dilutions of the test compound in the appropriate broth in a 96-well plate.[9][10]

-

Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

-

Incubate the plates at 35-37 °C for 16-20 hours for bacteria and 24-48 hours for fungi.[10]

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

-

Table 2: Antimicrobial Activity (MIC Values) of Furan Derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Furanone Derivative F131 | S. aureus isolates | 8-16 | [10] |

| Furanone Derivative F131 | C. albicans isolates | 32-128 | [10] |

| Furan-based pyrimidine-thiazolidinone (8k) | E. coli | 12.5 | [11] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus ATCC25923 | 1.00 | [12] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | S. aureus and B. cereus | 500.00 | [12] |

Anti-inflammatory Activity

Several furan derivatives have been investigated for their potential to modulate inflammatory pathways, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3][13][14][15]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Materials: Test compound, Human recombinant COX-1 and COX-2 enzymes, Arachidonic acid, Assay buffer, EIA detection reagents.

-

Procedure:

-

Pre-incubate the test compound with the COX-1 or COX-2 enzyme in the assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

After a set incubation period, stop the reaction.

-

Measure the amount of prostaglandin (B15479496) E₂ (PGE₂) produced using an Enzyme Immunoassay (EIA) kit.

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity).

-

Table 3: Anti-inflammatory Activity (IC₅₀ Values) of Furan Derivatives.

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| Pyridazinone derivative (5b) | COX-2 | 0.04 | [15] |

| Pyridazinone derivative (8b) | COX-2 | 0.04 | [15] |

| Pyridazinone derivative (8c) | COX-2 | 0.04 | [15] |

| Furanone derivative (2c) | COX-1 | 3.93 | [15] |

Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through their interaction with specific signaling pathways. For furan derivatives, the inhibition of the cyclooxygenase (COX) pathway, particularly the inducible COX-2 isozyme, is a key mechanism.[3][13] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. The expression of COX-2 is regulated by the transcription factor NF-κB.[16] Therefore, compounds that inhibit COX-2 activity or expression can effectively reduce inflammation.

Caption: Proposed Anti-inflammatory Signaling Pathway.

Conclusion

This compound is a furan derivative with significant potential in both green chemistry and medicinal chemistry. Its synthesis from renewable biomass sources underscores its role in the development of a sustainable chemical industry. Furthermore, the biological activities observed in related furan compounds, particularly their antimicrobial and anti-inflammatory properties, suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and therapeutic potential of this versatile molecule.

References

- 1. 2-Furyl hydroxymethyl ketone | C6H6O3 | CID 519466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. 1-(Furan-2-yl)-2-hydroxyethan-1-one | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]

- 10. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. 2,2-Dimethyl-4,5-diaryl-3(2H)furanone derivatives as selective cyclo-oxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(Furan-2-yl)-2-hydroxyethanone: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Furan-2-yl)-2-hydroxyethanone, a fascinating heterocyclic compound, stands at the intersection of synthetic chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and burgeoning potential in the realm of drug discovery. While direct extensive research on this specific molecule is nascent, this paper consolidates available data, draws parallels from structurally related furan (B31954) derivatives, and outlines detailed experimental protocols for its synthesis and biological evaluation. The document aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and similar furan-based scaffolds.

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, embedded in a wide array of natural products and synthetic pharmaceuticals.[1] Compounds incorporating the furan ring are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 1-(Furan-2-yl)-2-hydroxyethanone, an alpha-hydroxy ketone derivative of furan, presents a unique combination of functional groups that suggest significant potential for biological interaction and therapeutic application. This guide delves into the core aspects of this molecule, from its fundamental chemical characteristics to its potential as a modulator of enzymatic activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(furan-2-yl)-2-hydroxyethanone is crucial for its application in drug design and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| CAS Number | 17678-19-2 | [3] |

| IUPAC Name | 1-(furan-2-yl)-2-hydroxyethanone | [2] |

| Synonyms | 2-Furyl hydroxymethyl ketone, 2-(Hydroxyacetyl)furan | [2] |

| Appearance | White to brown solid | [4] |

| Solubility | Data not available |

Synthesis and Characterization

While a definitive "discovery" paper for 1-(furan-2-yl)-2-hydroxyethanone is not readily identifiable in the current literature, its synthesis can be approached through established organic chemistry methodologies. A plausible and efficient route involves the oxidation of the readily available precursor, 2-acetylfuran (B1664036).

Experimental Protocol: Synthesis via Oxidation of 2-Acetylfuran

This protocol describes a general method for the alpha-hydroxylation of a ketone, adapted for the synthesis of 1-(furan-2-yl)-2-hydroxyethanone from 2-acetylfuran.

Materials:

-

2-Acetylfuran

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 2-acetylfuran (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-(furan-2-yl)-2-hydroxyethanone.

Logical Workflow for Synthesis:

Characterization Data

The structural confirmation of the synthesized 1-(furan-2-yl)-2-hydroxyethanone is achieved through various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the furan ring protons, the methylene (B1212753) protons adjacent to the hydroxyl and carbonyl groups, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the furan ring carbons, the carbonyl carbon, and the carbon bearing the hydroxyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl group), C=O stretch (ketone), and C-O stretches (furan ring and alcohol). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol ). |

Potential Biological Activity and Applications in Drug Development

While direct biological studies on 1-(furan-2-yl)-2-hydroxyethanone are limited, the furan scaffold and the alpha-hydroxy ketone moiety are present in numerous biologically active molecules. This suggests a strong potential for this compound in various therapeutic areas.

Tyrosinase Inhibition

Derivatives of 1-(furan-2-yl)prop-2-en-1-one (B3347645) have shown potent inhibitory activity against mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[5] The alpha-hydroxy ketone structure is also a known feature in some tyrosinase inhibitors.[6] This suggests that 1-(furan-2-yl)-2-hydroxyethanone could be a valuable scaffold for the development of novel agents for treating hyperpigmentation disorders.

Experimental Protocol: Tyrosinase Inhibition Assay [5]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate (B84403) buffer (pH 6.8)

-

1-(furan-2-yl)-2-hydroxyethanone (test compound)

-

Kojic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or positive control.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

Signaling Pathway in Melanogenesis:

Antimicrobial and Anti-inflammatory Potential

Furan derivatives are well-documented for their antibacterial and antifungal activities.[7][8][9] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. Furthermore, many furan-containing compounds have demonstrated anti-inflammatory properties. The specific antimicrobial and anti-inflammatory activities of 1-(furan-2-yl)-2-hydroxyethanone warrant further investigation.

Experimental Workflow for Antimicrobial Screening:

Conclusion and Future Directions

1-(Furan-2-yl)-2-hydroxyethanone is a molecule with significant untapped potential in drug discovery. Its straightforward synthesis and the known biological activities of its constituent chemical motifs make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on:

-

Optimization of Synthesis: Developing a high-yield, scalable synthesis protocol.

-

Comprehensive Biological Screening: Evaluating its activity against a wide range of biological targets, including various enzymes, receptors, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand the key structural features required for biological activity and to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular mechanisms by which it exerts its biological effects.

This in-depth technical guide provides the necessary foundation for researchers to embark on the exploration of 1-(furan-2-yl)-2-hydroxyethanone, a promising candidate for the next generation of therapeutics.

References

- 1. Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds [mdpi.com]

- 2. 2-Furyl hydroxymethyl ketone | C6H6O3 | CID 519466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caslab.com [caslab.com]

- 4. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 5. (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Natural Occurrence of 2-Acetylfuran (Furyl Hydroxymethyl Ketone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of 2-Acetylfuran (B1664036), also known as 2-furyl methyl ketone. This compound is a significant flavor component found in a wide variety of foods and is also a valuable synthetic intermediate in the pharmaceutical industry.[1][2] This document details its presence in natural sources, the primary pathways of its formation, and standardized protocols for its extraction and quantification.

Natural Occurrence of 2-Acetylfuran

2-Acetylfuran is a naturally occurring compound found in numerous essential oils, fruits, and flowers.[1][2] It is also a well-known product of the Maillard reaction, which occurs during the heating of food, contributing to the characteristic aroma and flavor of many cooked, roasted, and baked goods.[2][3] While its presence is widely reported, quantitative data in natural, unprocessed sources can be limited. The compound has been identified in a diverse range of natural and processed materials.

Table 1: Documented Natural and Food Sources of 2-Acetylfuran

| Category | Source | Reference |

| Fruits | Yellow Passion Fruit, Morello Cherry, Blueberry, Raisins, Tamarind | [3][4][5] |

| Vegetables | Tomato, Sweet Corn, Potato Chips, Kohlrabi, Asparagus | [2][3][4][5][6] |

| Beverages | Coffee, Beer, Green Tea, Brandy, Red Wine, Rum | [3][4][5] |

| Cooked Foods | Roasted Beef, Grilled Pork, Fried Beef, Roasted Sesame Seeds | [3] |

| Cereal Products | Wheat Bread, Cereals | [5][6] |

| Other Plants | Zea mays (Corn), Campsis grandiflora (Chinese Trumpet Vine) | [7] |

Biosynthesis: The Maillard Reaction

The primary route for the formation of 2-acetylfuran in food is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[2] Specifically, it can be formed from the reaction of glucose and glycine.[2] The pathway involves the degradation of sugars and their subsequent reaction with amino compounds, leading to a cascade of reactions that produce a wide array of flavor and aroma compounds, including furans.

Caption: Simplified Maillard reaction pathway for 2-acetylfuran formation.

Experimental Protocols

The analysis of volatile compounds like 2-acetylfuran from complex natural matrices requires robust extraction and sensitive detection methods. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and effective technique.[8]

This protocol is adapted from methodologies for analyzing furan (B31954) derivatives in food.[8]

1. Objective: To extract and quantify 2-acetylfuran from a solid or liquid food sample.

2. Materials and Reagents:

-

Sample (e.g., coffee, fruit juice)

-

Saturated Sodium Chloride (NaCl) solution

-

Internal Standard (IS): 2-Acetylfuran-d3 (or other suitable labeled standard)

-

SPME Fiber Assembly: Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for furan analysis.[8]

-

20 mL headspace vials with magnetic screw caps (B75204) and septa

-

Heater-stirrer or water bath

-

GC-MS/MS system

3. Sample Preparation:

-

Solid Samples (e.g., roasted coffee beans):

-

Homogenize the sample to a fine powder.

-

Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a known concentration of the internal standard.

-

Add 5-9 mL of saturated NaCl solution to the vial. The salt solution increases the ionic strength, promoting the release of volatile analytes into the headspace.[8]

-

-

Liquid Samples (e.g., fruit juice):

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add a known concentration of the internal standard.

-

Add 5 mL of saturated NaCl solution.

-

4. Headspace Solid-Phase Microextraction (HS-SPME):

- Immediately seal the vial after adding all components.

- Place the vial in a heated agitator or water bath set to 35-60°C.

- Equilibrate the sample for 15 minutes with agitation to allow analytes to partition into the headspace.

- Expose the SPME fiber to the headspace of the vial for 15-30 minutes at the same temperature to adsorb the volatile compounds.

5. GC-MS/MS Analysis:

- Immediately after extraction, desorb the analytes from the SPME fiber by inserting it into the heated GC inlet (e.g., 250°C) for 3-5 minutes.

- Gas Chromatography (GC) Conditions:

- Column: A polar capillary column like a CP-Wax or equivalent is suitable.

- Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes. (Note: This is an example program and must be optimized).

- Carrier Gas: Helium at a constant flow rate.

- Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Select precursor and product ions for both 2-acetylfuran and the internal standard.

6. Quantification:

-

Create a calibration curve using standards of known 2-acetylfuran concentrations prepared in a matrix similar to the sample.

-

Calculate the concentration of 2-acetylfuran in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Workflow for 2-acetylfuran analysis using HS-SPME-GC-MS/MS.

Biological Context and Potential for Drug Development

While 2-acetylfuran is primarily known as a flavor compound and a synthetic intermediate for pharmaceuticals like the antibiotic Cefuroxime, the furan nucleus it contains is a "privileged scaffold" in medicinal chemistry.[1][9][10] Furan derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][11] For instance, certain oxime ether derivatives synthesized from 2-acetylfuran have shown antiamoebic activity.[1][2]

This suggests that while 2-acetylfuran itself may have modest biological activity, it serves as an excellent starting point for the synthesis of more potent and specific drug candidates.[11] Professionals in drug development can leverage the 2-acetylfuran scaffold for creating novel derivatives with potentially enhanced therapeutic properties.

Caption: Conceptual workflow for evaluating the biological activity of 2-acetylfuran.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Acetylfuran CAS#: 1192-62-7 [m.chemicalbook.com]

- 4. 2-Acetylfuran | 1192-62-7 [chemicalbook.com]

- 5. 2-acetyl furan, 1192-62-7 [thegoodscentscompany.com]

- 6. Human Metabolome Database: Showing metabocard for 2-Acetylfuran (HMDB0033127) [hmdb.ca]

- 7. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Furyl Hydroxymethyl Ketone in Ayurvedic Medicine: A Technical Guide on 5-Hydroxymethylfurfural (5-HMF)

Disclaimer: The term "Furyl hydroxymethyl ketone" is a descriptor from modern organic chemistry and is not found in traditional Ayurvedic texts. However, the compound 5-Hydroxymethylfurfural (5-HMF) , which fits this chemical description, is a significant, well-researched molecule formed during the heat processing of sugar-containing substances. Many Ayurvedic preparations, known as Avalehas (herbal jams or linctuses), undergo controlled heating as part of their manufacturing process (Paka Kalpana). This guide focuses on 5-HMF as the primary relevant compound, bridging the gap between traditional Ayurvedic formulation principles and modern phytochemical analysis.

5-Hydroxymethylfurfural (5-HMF) is an organic compound that arises from the dehydration of hexose (B10828440) sugars like fructose (B13574) and glucose during heating or storage in acidic conditions.[1][2] It consists of a furan (B31954) ring with both an aldehyde and a hydroxyl (alcohol) functional group.[1] Its presence is well-documented in a variety of heat-processed foods, such as honey, coffee, and baked goods, and it is also found in numerous heat-processed Traditional Chinese Medicines (TCMs).[1][3][4]

In the context of Ayurveda, the formation of 5-HMF is particularly relevant in preparations like Chyawanprash . This revered Rasayana (rejuvenative tonic) is a complex polyherbal jam prepared by cooking dozens of herbs, with Amla (Indian gooseberry), a rich source of Vitamin C and sugars, as its primary ingredient.[5][6][7] The process involves creating a decoction and then cooking it with sugar, ghee, and honey, creating conditions ripe for the formation of 5-HMF.[5] Similarly, in TCM, the 5-HMF content of Rehmanniae Radix is known to increase significantly after the traditional steaming process, which is believed to enhance its therapeutic properties for treating blood deficiency.[8]

Quantitative Data on 5-HMF Concentration

The concentration of 5-HMF can vary dramatically depending on the raw materials, processing temperature, duration, and storage conditions.[9] While specific data for Ayurvedic formulations is an emerging area of research, concentrations in related matrices provide a valuable reference.

| Product/Matrix | Reported Concentration of 5-HMF | Reference |

| Fresh Honey | < 15 mg/kg | [1] |

| Honey (Codex Alimentarius Standard) | < 40 mg/kg (up to 80 mg/kg for tropical) | [1] |

| Toasted Bread (60 min) | up to 2024.8 mg/kg | [1] |

| Roasted Coffee | up to 769 mg/kg | [1] |

| Schisandra chinensis (dried, heat-processed) | 2.5 ± 0.2 mg/g | [4] |

| Balsamic Vinegar (average) | 1.97 ± 0.94 mg/mL | [10] |

| Subcritical Water Extract (Lemon Peel, 180°C) | 231.21 mg/L | [11] |

Biological Activities and Therapeutic Potential

Historically viewed as a marker of excessive heat treatment in foods like honey, recent research has illuminated a range of biological activities for 5-HMF, suggesting it may be an important bioactive compound contributing to the therapeutic effects of some traditional medicines.[4]

-

Antioxidant and Anti-inflammatory Effects: 5-HMF demonstrates significant antioxidant activity by scavenging free radicals.[3][12] It has been shown to inhibit the production of reactive oxygen species (ROS) and key inflammatory mediators such as nitric oxide (NO), PGE2, IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]

-

Hepatoprotective Activity: Studies have shown that 5-HMF can protect the liver from alcohol-induced oxidative injury.[4] In animal models, pretreatment with 5-HMF significantly reduced the elevation of liver enzymes (ALT and AST) and suppressed pro-inflammatory markers TNF-α and IL-1β, thereby preventing hepatocyte apoptosis and fatty degeneration.[4]

-

Hematological Effects: 5-HMF has been investigated for its role in hematological disorders. It is being explored for the treatment of sickle cell disease, where it binds to sickle hemoglobin (HbS) and increases its oxygen affinity, which inhibits the formation of sickled cells.[1][13] Furthermore, its presence in processed Rehmanniae Radix is linked to the herb's traditional use for Blood Deficiency Syndrome, with research suggesting it may act via the steroid hormone biosynthesis pathway.[8]

-

Antiproliferative Activity: 5-HMF has exhibited antiproliferative effects on certain cancer cell lines. It can induce apoptosis and cause cell cycle arrest at the G0/G1 phase in human melanoma A375 cells.[3][12]

Key Signaling and Formation Pathways

The bioactivity of 5-HMF is rooted in its interaction with cellular signaling pathways, while its very existence in these medicines is a result of chemical formation pathways during processing.

Caption: Simplified formation pathway of 5-HMF from hexose sugars.[1][14][15]

Caption: 5-HMF inhibition of the LPS-induced NF-κB inflammatory pathway.[3]

Experimental Protocols

Protocol 1: Quantification of 5-HMF in a Herbal Jam Matrix via HPLC-UV

This protocol is adapted from established methods for quantifying 5-HMF in complex food and herbal matrices.[1][16]

1. Materials and Reagents:

-

HPLC system with UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Carrez Solution I (15% w/v potassium ferrocyanide)

-

Carrez Solution II (30% w/v zinc acetate)

-

5-HMF analytical standard (>99% purity)

-

Syringe filters (0.45 µm)

2. Sample Preparation:

-

Accurately weigh approximately 5 grams of the homogenized herbal jam sample into a 100 mL volumetric flask.

-

Add 25 mL of deionized water and dissolve the sample completely, using sonication if necessary.

-

Add 0.5 mL of Carrez Solution I and mix thoroughly.

-

Add 0.5 mL of Carrez Solution II, mix again, and allow to stand for 10 minutes for protein precipitation and clarification.

-

Bring the flask to volume with deionized water and mix.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with Water:Methanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 285 nm.

-

Injection Volume: 20 µL.

4. Calibration and Quantification:

-

Prepare a stock solution of 5-HMF standard in the mobile phase.

-

Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample and quantify the 5-HMF concentration by interpolating its peak area against the calibration curve.

Protocol 2: Spectrophotometric Estimation (White Method)

A classic and rapid method for estimating 5-HMF, particularly useful for screening.[1]

1. Principle: This differential method measures the absorbance of a solution at 284 nm (where 5-HMF absorbs) and 336 nm (for background correction). Sodium bisulfite is used to reduce the aldehyde group of 5-HMF, eliminating its absorbance at 284 nm, thus providing a specific measurement.

2. Procedure:

-

Prepare two identical sample solutions as described in the HPLC sample preparation (steps 1-4, without filtering into a vial).

-

Sample Cuvette: Pipette 2.0 mL of the clear filtrate into a 10 mL volumetric flask and dilute to volume with deionized water.

-

Reference Cuvette: Pipette 2.0 mL of the clear filtrate into a second 10 mL volumetric flask, add 1.0 mL of 0.2% sodium bisulfite solution, and dilute to volume with deionized water.

-

Measure the absorbance of the sample solution against the reference solution at 284 nm and 336 nm.

-

Calculate the 5-HMF concentration using the appropriate formula considering the extinction coefficient.

Caption: Experimental workflow for 5-HMF quantification in a herbal jam matrix.

Conclusion

While not a traditional Ayurvedic concept, 5-Hydroxymethylfurfural (5-HMF) is an unavoidable and potentially significant phytochemical component of many heat-processed Ayurvedic formulations. Its formation is a direct consequence of the traditional Paka Kalpana (processing by heat). Emerging research on its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, suggests that 5-HMF may be more than just a processing artifact; it could be an active contributor to the therapeutic efficacy of these ancient remedies. Further research is essential to quantify 5-HMF in a wider range of Ayurvedic products and to elucidate its specific mechanisms of action in the context of polyherbal formulations, providing a scientific basis for traditional knowledge.

References

- 1. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]

- 2. 5-Hydroxymethyl-2-Furfural (HMF) – Heat-Induced Formation, Occurrence in Food and Biotransformation - a Review [journal.pan.olsztyn.pl]

- 3. researchgate.net [researchgate.net]

- 4. Ameliorative Effects of 5-Hydroxymethyl-2-furfural (5-HMF) from Schisandra chinensis on Alcoholic Liver Oxidative Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chyawanprash: A Traditional Indian Bioactive Health Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Comprehensive Metabolomics and Network Pharmacology to Explore the Mechanism of 5-Hydroxymethyl Furfural in the Treatment of Blood Deficiency Syndrome [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Hydroxymethylfurfural (HMF) formation during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Potential Antimicrobial Properties of Furan Derivatives: A Case for Furyl Hydroxymethyl Ketone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the antimicrobial potential of the furan (B31954) chemical class. Direct research on the antimicrobial properties of Furyl hydroxymethyl ketone (also known as 2-hydroxyacetylfuran) is limited in publicly available scientific literature. Therefore, this guide synthesizes data from related furan derivatives to provide a framework for potential research and development of this compound as an antimicrobial agent.

Introduction to Furan Derivatives as Antimicrobial Agents

The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational structure in medicinal chemistry, leading to a wide array of biologically active compounds.[1][2] The inherent chemical properties of the furan ring allow for diverse substitutions, which significantly influence the antimicrobial efficacy of the resulting derivatives.[3] Numerous studies have highlighted the potential of furan-containing compounds as effective agents against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[4][5][6] This has led to the development of several furan-based drugs and has inspired ongoing research to combat the growing challenge of microbial resistance.[1] While specific data on this compound is scarce, its structural similarity to other bioactive furans suggests it is a candidate worthy of investigation.[7]

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of furan derivatives is multifaceted, with different derivatives employing distinct mechanisms to inhibit microbial growth. These mechanisms often involve interference with critical cellular processes.

2.1 Inhibition of Energy Metabolism: Some furan derivatives have been shown to be potent inhibitors of key processes in energy metabolism, particularly glycolysis.[8] By disrupting the central energy-producing pathways, these compounds can effectively halt microbial proliferation.

2.2 Interference with Bacterial Quorum Sensing: A significant mechanism of action for certain furan derivatives, particularly furanones, is the disruption of quorum sensing (QS).[3][9] QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms.[3] Furanones can act as antagonists, competing with native signaling molecules (autoinducers) for binding to receptor proteins, thereby inhibiting QS-regulated gene expression.[3][9][10] This disruption can reduce pathogenicity and increase the susceptibility of bacteria to other antimicrobial agents.

2.3 Inhibition of Biofilm Formation: By interfering with QS and other cellular processes, many furan derivatives are effective inhibitors of biofilm formation.[9][11][12] Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Compounds that can prevent or disrupt biofilms are of significant therapeutic interest.[13]

The diagram below illustrates the potential mechanism by which furanone derivatives interfere with bacterial quorum sensing.

Quantitative Antimicrobial Activity of Furan Derivatives

The following tables summarize the in vitro antimicrobial activity of selected furan-based compounds against a panel of clinically relevant bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Table 1: Minimum Inhibitory Concentrations (MIC) of Furan Derivatives against Bacteria

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [2] |

| Nitrofurantoin | Methicillin-resistant S. aureus (MRSA) | 1 | [2] |

| Furanone Derivative F131 | S. aureus (clinical isolates) | 8 - 16 | [2][13] |

| 2(5H)-Furanone Sulfone 26 | S. aureus | 8 | [2] |

| 2(5H)-Furanone Sulfone 26 | Bacillus subtilis | 8 | [2] |

| 3,5-disubstituted furan derivative | Bacillus subtilis | 200 | [14] |

| 3,5-disubstituted furan derivative | Escherichia coli | 200 | [14] |

| Alkylated furan derivative 1 | Various Bacteria | 6.3 - 50 | [15] |

| Alkylated furan derivative 2 | Various Bacteria | 6.3 - 50 | [15] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Bacillus subtilis | 250 | [16] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Escherichia coli | 250 |[16] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Furan Derivatives against Fungi

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Furanone Derivative F131 | Candida albicans | 32 - 128 | [13] |

| Alkylated furan derivative 1 | Various Fungi | 3.1 - 25 | [15] |

| Alkylated furan derivative 2 | Various Fungi | 12.5 - 50 | [15] |

| 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Aspergillus fumigatus | 1.34 | [17] |

| Nitrofuran derivative 11 | Histoplasma capsulatum | 0.48 | [18] |

| Nitrofuran derivatives 3, 9 | Paracoccidioides brasiliensis | 0.48 | [18] |

| Nitrofuran derivatives 8, 9, 12, 13 | Trichophyton sp. | 0.98 | [18] |

| Nitrofuran derivatives 1, 5 | Candida and Cryptococcus neoformans | 3.9 |[18] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The following is a standardized methodology for determining the antimicrobial activity of a test compound like this compound, based on the broth microdilution method.[3]

4.1 Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a panel of microorganisms.

4.2 Materials:

-

Test compound (e.g., this compound) stock solution

-

96-well microtiter plates

-

Test microorganisms (bacterial and/or fungal strains)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

0.5 McFarland standard

-

Sterile saline or broth

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Incubator

-

Spectrophotometer or plate reader (optional)

4.3 Procedure:

-

Preparation of Inoculum:

-

Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.

-

Suspend the colonies in sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

-

-

Serial Dilution of Test Compound:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform a two-fold serial dilution of the compound across the wells of a 96-well plate using the appropriate broth.[3] The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.

-

-

Controls:

-

Growth Control: Wells containing inoculum and broth, but no test compound.

-

Sterility Control: Wells containing medium only.

-

Positive Control: Wells containing inoculum and a standard antibiotic.[3]

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for most bacteria.[3]

-

Incubate at an appropriate temperature and duration for fungi (e.g., 35°C for 24-48 hours for yeasts).

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3] This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

-

The workflow for this experimental protocol is visualized below.

Conclusion and Future Directions

The furan scaffold is a well-established pharmacophore with proven antimicrobial activity across a range of derivatives.[1][6] The mechanisms of action are varied and include disruption of critical metabolic pathways and interference with bacterial communication systems like quorum sensing.[3][8] While direct evidence for the antimicrobial properties of this compound is currently lacking in the scientific literature, its furan core provides a strong rationale for its investigation.

Future research should focus on a systematic evaluation of this compound against a diverse panel of bacterial and fungal pathogens using standardized protocols as outlined in this guide. Determining its MIC and MBC (Minimum Bactericidal Concentration) values would be the first step in quantifying its potential. Subsequent studies could explore its mechanism of action, including its effects on biofilm formation and quorum sensing, to determine if it shares properties with other bioactive furanones. Given the urgent need for new antimicrobial agents, a thorough investigation into the potential of uncharacterized furan derivatives like this compound is a worthwhile endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. africaresearchconnects.com [africaresearchconnects.com]

- 5. researchgate.net [researchgate.net]

- 6. ijabbr.com [ijabbr.com]

- 7. Buy this compound | 17678-19-2 [smolecule.com]

- 8. Antimicrobial activity of 2-vinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrti.org [ijrti.org]

- 15. Two new alkylated furan derivatives with antifungal and antibacterial activities from the plant endophytic fungus Emericella sp. XL029 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]

Furyl Hydroxymethyl Ketone: A Versatile Intermediate in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Furyl hydroxymethyl ketone (FHK), a furan (B31954) derivative characterized by a hydroxymethyl ketone substituent, has emerged as a critical building block in organic synthesis and medicinal chemistry. Its unique chemical architecture, featuring a reactive ketone group and a modifiable hydroxymethyl moiety on an electron-rich furan ring, makes it a versatile precursor for a diverse array of complex bioactive molecules.[1] This technical guide provides a comprehensive overview of FHK, focusing on its synthesis, its role as an intermediate in the development of pharmaceuticals, and its intrinsic biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound and its Precursor

The efficient synthesis of this compound is crucial for its application in drug discovery. Several synthetic routes have been developed, primarily involving the hydroxymethylation of 2-acetylfuran (B1664036), which itself is commonly synthesized from furan.

Synthesis of 2-Acetylfuran

A prevalent method for synthesizing 2-acetylfuran is the Friedel-Crafts acylation of furan with acetic anhydride (B1165640).[2][3] The reaction is typically catalyzed by a Lewis acid or a solid acid catalyst to achieve high yields and selectivity.[2]

Table 1: Comparison of Catalysts and Reaction Conditions for the Synthesis of 2-Acetylfuran from Furan [2][4]

| Catalyst | Acylating Agent | Furan:Acylating Agent Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Zinc Chloride | Acetic Anhydride | 1:1.06 | 50 | 3 | 92.7 | 99.8 |

| Phosphoric Acid | Acetic Anhydride | 1:1.2 | 70 | 5 | 88.2 | 99.2 |

| Ferrites | Acetic Anhydride | 1:4 | 300 | - | 89.07 | 99.71 |

Experimental Protocol: Synthesis of 2-Acetylfuran using Zinc Chloride Catalyst[2]

Materials:

-

Furan (reagent grade)

-

Acetic anhydride (reagent grade)

-

Anhydrous zinc chloride (ZnCl₂)

-

Acetic acid (glacial)

-

250 mL three-necked round-bottom flask

-

Stirrer, condenser, and dropping funnel

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

To the 250 mL three-necked flask, add acetic anhydride (53.6 g, 0.53 mol), acetic acid (12.0 g, 0.20 mol), and anhydrous zinc chloride (1.0 g).

-

Stir the mixture at 25 °C until the zinc chloride is completely dissolved.

-

Slowly add furan (34.0 g, 0.50 mol) dropwise to the mixture over approximately 1 hour, while maintaining the temperature at 25 °C.

-

After the addition is complete, slowly heat the reaction mixture to 50 °C and maintain this temperature for 3 hours.

-

Monitor the reaction progress by gas chromatography (GC) until the furan starting material is consumed.

-

Cool the reaction mixture to 30 °C.

-

Set up a vacuum distillation apparatus to recover the acetic acid under reduced pressure (50 mbar) at approximately 44 °C.

-

The crude 2-acetylfuran is then purified by vacuum distillation.

Biosynthesis of this compound

A green and highly efficient alternative to chemical synthesis is the biosynthesis of FHK from furfural (B47365) and formaldehyde (B43269) using a Thiamine diphosphate (B83284) (ThDP)-dependent enzyme.[5] A study utilizing pyruvate (B1213749) decarboxylase from Sulfobacillus sp. hq2 (SsPDC) reported a 96.2% yield.[5]

Table 2: Enzymatic Synthesis of this compound [5]

| Enzyme | Substrates | Product | Yield (%) |

| Pyruvate decarboxylase (SsPDC) | Furfural, Formaldehyde | 2-Furylhydroxymethylketone | 96.2 |

Experimental Protocol: Biosynthesis of 2-Furylhydroxymethylketone (Conceptual Outline)[5]

Materials:

-

Furfural

-

Formaldehyde

-

Recombinant E. coli expressing a ThDP-dependent enzyme (e.g., SsPDC)

-

Buffer solution (e.g., phosphate (B84403) buffer)

-

Bioreactor

-

HPLC for analysis

Procedure:

-

Cultivate the recombinant E. coli cells to express the desired enzyme.

-

Harvest and prepare the whole-cell biocatalyst or cell-free extract.

-

In a bioreactor, combine the biocatalyst with furfural and formaldehyde in a suitable buffer.

-

Maintain optimal reaction conditions (pH, temperature, agitation).

-

Monitor the formation of 2-FHMK using HPLC.

-

Upon completion, separate the product from the reaction mixture.

-

Purify the 2-FHMK using appropriate chromatographic techniques.

This compound as a Bioactive Molecule Intermediate

FHK serves as a key intermediate in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its functional groups allow for a range of chemical modifications, such as oxidation, reduction, and nucleophilic addition reactions.[6]

Role in the Synthesis of Cefuroxime

FHK is a crucial intermediate in an alternative, greener synthetic route to (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) salt (SMIA), a key side chain of the cephalosporin (B10832234) antibiotic Cefuroxime.[5] This biosynthetic route avoids the use of harsh chemicals and environmentally damaging processes associated with traditional chemical synthesis.[5]

Biological Activities of this compound Derivatives

Derivatives of FHK have demonstrated a range of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Several studies have reported the cytotoxic effects of furan derivatives against various cancer cell lines.

Table 3: Cytotoxicity of Furan Derivatives against Cancer Cell Lines [7][8][9]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine |

| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine |

| Furan derivative 1 | HeLa (Cervical) | 0.08 - 8.79 | - |

| Furan derivative 24 | HeLa (Cervical) | 0.08 - 8.79 | - |

| Furan derivative 24 | SW620 (Colorectal) | Moderate to potent | - |

| Furan derivative 26 | SW620 (Colorectal) | Moderate to potent | - |

| Furan derivative 32 | HeLa (Cervical) | 0.08 - 8.79 | - |

| Furan derivative 32 | SW620 (Colorectal) | Moderate to potent | - |

| Furan derivative 35 | SW620 (Colorectal) | Moderate to potent | - |

Mechanism of Anticancer Activity

Some furan derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[7] This involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[7] This disruption of the balance between pro- and anti-apoptotic proteins leads to the activation of caspases and ultimately, programmed cell death. Furthermore, some furan derivatives have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of PTEN.[8][9]

Antimicrobial Activity

Furan-based compounds have also demonstrated activity against various microbial strains.

Table 4: Minimum Inhibitory Concentrations (MIC) of Furan-Based Compounds [10][11][12]

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 |

| Carbamothioyl-furan-2-carboxamide (4f) | E. coli | 230 - 295 |

| Carbamothioyl-furan-2-carboxamide (4f) | S. aureus | 230 - 295 |

| Carbamothioyl-furan-2-carboxamide (4f) | B. cereus | 230 - 295 |

| 7,10-epoxyoctadeca-7,9-dienoic acid | Methicillin-resistant S. aureus (MRSA) | 125 - 250 |

Experimental Protocol: MTT Assay for Cytotoxicity[13][14][15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Test compounds (FHK derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for 15 minutes with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

This compound is a highly valuable and versatile intermediate for the synthesis of bioactive molecules. Its efficient production, through both chemical and green biosynthetic routes, provides a steady supply for drug discovery programs. The diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of the furan scaffold in medicinal chemistry. This technical guide has provided a comprehensive overview of the synthesis, applications, and biological evaluation of FHK and its derivatives, offering a solid foundation for further research and development in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 4. ajrconline.org [ajrconline.org]

- 5. Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Buy this compound | 17678-19-2 [smolecule.com]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Metabolic Pathways of Furan Derivatives

Abstract: Furan (B31954) and its derivatives are heterocyclic compounds present in a wide range of pharmaceuticals, industrial chemicals, and heat-processed foods. The toxicological and carcinogenic properties of many furan-containing compounds are not intrinsic but are a direct consequence of their metabolic activation. This technical guide provides an in-depth overview of the core metabolic pathways of furan, focusing on the bioactivation by cytochrome P450 enzymes, the formation of the reactive metabolite cis-2-butene-1,4-dial (BDA), and its subsequent reactions with cellular nucleophiles. We present quantitative data on metabolic kinetics, detail key experimental protocols for studying furan metabolism, and provide visualizations of the critical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and medicinal chemistry.

Introduction

Furan is a five-membered aromatic heterocycle that serves as a structural motif in numerous synthetic and naturally occurring compounds. While many furan derivatives possess valuable therapeutic properties, the furan ring is also recognized as a structural alert in toxicology.[1] The adverse effects, including hepatotoxicity and carcinogenicity, observed with compounds like furan itself, are dependent on metabolic bioactivation.[1][2] This process converts the relatively inert furan ring into a highly reactive electrophilic intermediate.[1] Understanding the enzymatic processes, the identity of reactive metabolites, and their subsequent cellular fates is critical for assessing the risk of furan-containing xenobiotics and for designing safer drug candidates.

Core Metabolic Pathway: Bioactivation of Furan

The primary event in the metabolism of furan is an oxidative ring-opening reaction catalyzed by microsomal enzymes. This bioactivation is a prerequisite for both the detoxification and the toxicity of furan.

The Role of Cytochrome P450

The bioactivation of furan is predominantly catalyzed by the cytochrome P450 (P450) superfamily of enzymes.[3] Extensive research using in vitro systems, including human liver microsomes and recombinant P450 enzymes, has identified CYP2E1 as the primary enzyme responsible for furan oxidation in both rodents and humans.[1][3][4] Inhibition of CYP2E1 significantly reduces furan metabolism and its associated toxicity.[1][5] While CYP2E1 is the major contributor at low, environmentally relevant concentrations, other isoforms such as CYP2J2 and CYP2B6 may also play a role at higher substrate concentrations.[5]

Formation of cis-2-Butene-1,4-dial (BDA)

The P450-catalyzed oxidation of furan generates a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA) .[3][6] This metabolite is widely considered the ultimate toxicant responsible for the harmful effects of furan.[2][7] The reaction proceeds through a proposed furan epoxide or cis-enedione intermediate, which is unstable and rapidly rearranges to form BDA.[1][8] For some substituted furans, the epoxide intermediate may be more favored.[1] Recent computational studies suggest that the cis-enedione product can also be formed directly via a concerted mechanism without a stable epoxide intermediate.[9]

Fate of the Reactive Metabolite (BDA): Conjugation and Adduct Formation

As a potent electrophile, BDA readily reacts with a variety of cellular nucleophiles, leading to the formation of covalent adducts. These downstream reactions determine whether the parent compound is detoxified and eliminated or whether it initiates cellular damage.

Glutathione (B108866) (GSH) Conjugation

A primary detoxification pathway for BDA is its non-enzymatic conjugation with glutathione (GSH), the most abundant cellular antioxidant.[1] This reaction can form both mono- and bis-GSH adducts.[10] The initial mono-GSH adduct can undergo an intramolecular reaction between the α-amino group of the glutamyl residue and the remaining aldehyde group to form a stable, cyclic thiol-substituted pyrrole (B145914) adduct.[10] These GSH-derived conjugates are key metabolites that can be further processed and excreted in urine.[11][12]

Reaction with Cellular Proteins and DNA

BDA's high reactivity allows it to form covalent adducts with nucleophilic residues on proteins (such as lysine (B10760008) and cysteine) and with DNA bases.[1][2] The formation of protein adducts can lead to enzyme inactivation, disruption of cellular homeostasis, and cytotoxicity.[1] Reaction with lysine can form pyrrolinone adducts, while reactions involving both cysteine and lysine can lead to protein cross-links.[13] Although furan is often classified as a non-genotoxic carcinogen, BDA has been shown to react with DNA in vitro, and low levels of furan-derived DNA adducts have been detected in vivo, suggesting that a genotoxic mechanism cannot be entirely excluded.[1]

Formation of Urinary Biomarkers

The products of BDA's reactions with GSH, lysine, and cysteine undergo further metabolic processing and are excreted in the urine.[11][13] These urinary metabolites, such as N-acetylcysteine-BDA-lysine sulfoxide (B87167) and the cyclic GSH-BDA conjugate, serve as valuable biomarkers for assessing human exposure to furan from sources like food and tobacco smoke.[13][14][15] The quantification of these biomarkers provides a direct measure of the internal dose of the reactive metabolite.[7]

Quantitative Analysis of Furan Metabolism

Quantitative data are essential for building pharmacokinetic models and performing interspecies comparisons for risk assessment. The following tables summarize key kinetic parameters and metabolic data from studies on furan.

Table 1: Kinetic Parameters for Furan Biotransformation

| System | Species | Parameter | Value | Reference |

|---|---|---|---|---|

| Isolated Hepatocytes | Rat (F-344) | KM | 0.4 µM | [4] |

| Vmax | 18 nmol/hr/106 cells | [6] | ||

| Mouse (B6C3F1) | KM | 3.3 µM | [6] | |

| Vmax | 48 nmol/hr/106 cells | [6] | ||

| Human (n=3) | KM | 0.8 - 1.2 µM | [6] | |

| Vmax | 19 - 44 nmol/hr/106 cells | [6] | ||

| In Vivo Gas Uptake | Rat (F-344) | KM | 2.0 µM | [4] |

| | | Vmax | 27.0 µmol/hr/250 g rat |[4] |

Table 2: In Vivo Furan Metabolism in Rats

| Parameter | Dose | Value | Reference |

|---|---|---|---|

| Major Metabolite (CO2) | 8 mg/kg | 26% of total dose | [1] |

| Urinary Excretion | 8 mg/kg | 22% of total dose | [1] |

| Fecal Excretion | 8 mg/kg | 20% of total dose | [1] |

| Liver Protein Binding | 8 mg/kg | ~13% of total dose |[13] |

Key Experimental Protocols

Studying the metabolism of a volatile compound that produces a highly reactive metabolite requires specialized protocols. The following sections detail common methodologies used in furan research.

Trapping and Quantification of cis-2-Butene-1,4-dial (BDA)

Due to its high reactivity and instability, BDA cannot be measured directly in biological systems. Instead, its formation is quantified by "trapping" it with nucleophilic reagents to form a stable product that can be analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: BDA Trapping in Human Liver Microsomes [3]

-

Preparation: Prepare an incubation mixture in a phosphate (B84403) buffer (pH 7.4) containing pooled human liver microsomes (e.g., 0.5 mg/mL protein).

-

Trapping Agents: Add the trapping agents N-acetyl-l-cysteine (NAC) and N-acetyl-l-lysine (NAL) to the mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.

-

Initiation: Initiate the metabolic reaction by adding furan (at the desired concentration) and an NADPH-regenerating system.

-

Incubation: Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of cold acetonitrile (B52724) containing a suitable internal standard.

-

Sample Processing: Centrifuge the samples to precipitate microsomal proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the stable trapped product, N-acetyl-S-[1-(5-acetylamino-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine (NAC-BDA-NAL).[3] The amount of this product is directly proportional to the amount of BDA formed.

Glutathione (GSH) can also be used as a trapping agent, where the resulting GSH-BDA conjugates are quantified.[10][16]

References

- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 3. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of furan biotransformation by F-344 rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biomarkers of furan exposure by metabolic profiling of rat urine with liquid chromatography-tandem mass spectrometry and principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Dosimetry of human exposure to furan and 2-methylfuran by monitoring urinary biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sop.washington.edu [sop.washington.edu]

An In-depth Technical Guide to the Core Chemical Properties of 2-Furyl Hydroxymethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-Furyl hydroxymethyl ketone. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of chemical processes.

Chemical and Physical Properties

2-Furyl hydroxymethyl ketone, also known as 1-(furan-2-yl)-2-hydroxyethanone, is an organic compound featuring a furan (B31954) ring substituted with a hydroxymethyl ketone group.[1][2] This structure imparts a unique combination of reactivity, making it a valuable intermediate in organic synthesis.[1][3]

Table 1: Chemical and Physical Properties of 2-Furyl Hydroxymethyl Ketone

| Property | Value | Source(s) |

| IUPAC Name | 1-(furan-2-yl)-2-hydroxyethanone | [1][2] |

| Synonyms | 2-Furyl hydroxymethyl ketone, 2-(Hydroxyacetyl)furan | [2][4] |

| CAS Number | 17678-19-2 | [5] |

| Molecular Formula | C₆H₆O₃ | [5] |

| Molecular Weight | 126.11 g/mol | [5] |

| Melting Point | 81 - 83 °C (conflicting data exists) | |

| Boiling Point | 239.0 to 240.0 °C @ 760 mm Hg (estimated) | |

| Density | 1.245 g/cm³ (predicted) | [6] |

| pKa | 12.77 ± 0.10 (predicted) | [6] |

| LogP | -0.366 (estimated) | |

| Vapor Pressure | 0.021 mmHg @ 25 °C (estimated) | |

| Solubility | Soluble in alcohol and water (estimated at 1g/L) |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis, purification, and characterization of 2-Furyl hydroxymethyl ketone.

Two common synthetic routes for 2-Furyl hydroxymethyl ketone are outlined below.

Route 1: From Furfural (B47365) and Formaldehyde (B43269)

This method involves the direct reaction of furfural with formaldehyde. A biosynthesis approach using a ThDP-dependent enzyme has been explored to catalyze this reaction, offering a green chemistry alternative.[7]

Experimental Protocol (Hypothetical Biocatalytic Synthesis):

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution containing furfural and formaldehyde in stoichiometric amounts.

-

Enzyme Addition: Introduce a purified ThDP-dependent enzyme, such as pyruvate (B1213749) decarboxylase from Sulfobacillus sp. hq2 (SsPDC), to the reaction mixture.[7]

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 50 °C) and pH, with gentle agitation to ensure proper mixing.[8]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat or pH change). Extract the product from the aqueous solution using an organic solvent such as ethyl acetate (B1210297).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Route 2: Two-Step Synthesis via 2-Acetylfuran (B1664036)

This route involves the Friedel-Crafts acylation of furan to produce 2-acetylfuran, followed by its oxidation to yield 2-Furyl hydroxymethyl ketone.

Experimental Protocol (Friedel-Crafts Acylation and Oxidation):

Step 1: Synthesis of 2-Acetylfuran

-